N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
Description
N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a structurally complex molecule featuring a benzothiazepine core fused with a dimethoxyphenyl group and an acetamide side chain. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence intermolecular interactions such as hydrogen bonding or π-stacking. The acetamide group at the N-position contributes to hydrogen-bonding capabilities, a common feature in bioactive molecules .
Properties
Molecular Formula |
C25H24N2O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O3S/c1-16(28)26-19-8-6-7-17(13-19)21-15-25(31-24-10-5-4-9-20(24)27-21)18-11-12-22(29-2)23(14-18)30-3/h4-14,25H,15H2,1-3H3,(H,26,28) |
InChI Key |
HKFVANYKMNCOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide typically involves multiple steps, including the formation of the benzothiazepine ring and subsequent functionalization. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the benzothiazepine ring. The final step involves the acylation of the benzothiazepine derivative with acetic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzothiazepine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzothiazepine derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy groups and the benzothiazepine ring allows for specific interactions with proteins and nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a)
- Key Differences : Replaces the benzothiazepine sulfur with a second nitrogen (benzodiazepine core) and includes a hydroxylphenyl group.
- Impact : The hydroxyl group in 1a facilitates intramolecular hydrogen bonding with the imine nitrogen, stabilizing the structure and influencing reactivity. This contrasts with the sulfur-containing benzothiazepine core in the target compound, which may confer distinct electronic and steric properties .
- Synthesis : Produced via acylation with acetic anhydride, highlighting the role of temperature in regioselective N-acylation .
4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether
- Key Differences : Substitutes the acetamide group with a sulfanylmethyl moiety and introduces a chlorine atom at the 7-position.
- The sulfanylmethyl group may alter solubility and redox properties compared to the acetamide side chain .
Acetamide Derivatives with Varied Aromatic Substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences : Features a dichlorophenyl group and a thiazole ring instead of the benzothiazepine core.
- Impact : The dichlorophenyl group increases hydrophobicity, while the thiazole ring participates in hydrogen bonding (N–H⋯N interactions) to form R22(8) graph-set motifs in crystals. This contrasts with the target compound’s dimethoxyphenyl group, which may engage in weaker C–H⋯O interactions .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Key Differences : Incorporates a trifluoromethylbenzothiazole group and 2,5-dimethoxyphenyl substituents.
- The 2,5-dimethoxy arrangement differs from the 3,4-dimethoxy configuration in the target compound, which may alter steric interactions and binding affinity .
Physicochemical and Crystallographic Properties
- Crystallographic Insights : The target compound’s benzothiazepine core likely adopts a boat conformation, as seen in similar 2,3-dihydro-1,5-benzothiazepines. This contrasts with the planar amide groups in dichlorophenyl acetamides, which form dimers via N–H⋯O bonds .
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazepine moiety and methoxy-substituted phenyl groups. Its chemical formula is , and it possesses unique pharmacophoric features that may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds often range from 0.28 µg/mL to 10.28 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 4e | MCF-7 | 0.28 | Induces apoptosis via caspase activation |
| Compound 4i | HepG2 | 10.28 | Cell cycle arrest at G2/M phase |
| N-{3-[...]} | MCF-7 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:
- Apoptosis Induction : The compound may enhance the Bax/Bcl-2 ratio and activate caspases involved in the apoptotic pathway. This has been observed in studies where related compounds induced significant cell death in cancer cell lines .
- Cell Cycle Arrest : Treatment with similar compounds has been shown to cause cell cycle arrest at specific phases (G1/S or G2/M), which is critical for halting cancer cell proliferation .
Case Studies and Research Findings
Several research articles have documented the biological activity of derivatives related to this compound:
- Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their anticancer properties and found that modifications similar to those in our compound led to enhanced cytotoxicity against MCF-7 cells .
- Mechanistic Insights : Another study provided insights into how structural modifications can lead to better binding affinities and increased apoptosis induction in tumor cells .
Q & A
Q. What are the key synthetic pathways and critical characterization methods for this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiazepine precursors with substituted acetamide derivatives under controlled conditions (e.g., DMF as a solvent, reflux temperatures). Key steps include TLC monitoring for reaction progress and purification via crystallization . Structural confirmation relies on IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm, benzothiazepine ring protons), and mass spectrometry for molecular ion validation .
Q. Which structural features are critical for its biological activity?
The 3,4-dimethoxyphenyl group enhances lipophilicity and potential receptor binding, while the benzothiazepine core contributes to conformational rigidity. The acetamide moiety may participate in hydrogen bonding with biological targets. Computational docking studies (e.g., using AutoDock Vina) can validate these interactions .
Q. How are common impurities identified and mitigated during synthesis?
Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation of sulfur in the benzothiazepine ring). HPLC with UV detection (λ = 254 nm) and gradient elution is used for purity assessment. Recrystallization in ethanol/water mixtures or silica gel column chromatography (hexane:ethyl acetate gradients) effectively removes byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?
DoE methodologies (e.g., central composite design) are applied to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry. Response surface modeling identifies optimal parameters for yield and purity. For example, a 15% increase in yield was achieved by adjusting the molar ratio of the benzothiazepine precursor to acetamide derivative to 1:1.2 .
Q. What strategies resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?
Overlapping proton signals in the aromatic region (δ 6.5–7.5 ppm) can be resolved via 2D NMR techniques (COSY, HSQC) to assign coupling patterns. For example, HSQC correlates ¹H shifts with ¹³C signals, distinguishing benzothiazepine C-H environments from phenylacetamide groups. Cross-validation with IR and high-resolution MS ensures structural accuracy .
Q. How can computational methods enhance reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. For instance, the energy barrier for benzothiazepine ring formation was calculated to be 25 kcal/mol, aligning with experimental observations of slow cyclization at 80°C. Machine learning models trained on reaction databases (e.g., ICSynth) predict solvent effects and catalyst compatibility .
Q. What modifications to the core structure could improve pharmacokinetic properties?
Substituent engineering (e.g., replacing methoxy groups with trifluoromethyl or halogens) alters logP and metabolic stability. In vitro assays (e.g., microsomal stability tests) and in silico ADMET predictions (using SwissADME) guide rational design. For example, a fluoro-substituted analog showed a 40% increase in plasma half-life due to reduced CYP450-mediated oxidation .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways: hydrolysis of the acetamide group in acidic conditions (pH < 4) and photodegradation under UV light. Stabilization strategies include lyophilization for long-term storage and addition of antioxidants (e.g., BHT) in solution-phase experiments .
Methodological Notes
- Experimental Design : Prioritize reaction monitoring via TLC/HPLC and iterative optimization using DoE.
- Data Validation : Cross-reference spectroscopic data with computational models to resolve ambiguities.
- Advanced Tools : Leverage ICReDD’s integrated computational-experimental framework for rapid reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
